BenchChemオンラインストアへようこそ!

Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Kinase inhibitor scaffold Regioisomer selectivity ATP-binding site probe

Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1260900-20-6, MF: C₁₉H₂₆N₂O₃, MW: 330.42 g/mol) is a Boc-protected spirocyclic lactam that serves as a pivotal synthetic intermediate in medicinal chemistry. The compound features a rigid 2,7-diazaspiro[4.5]decane core with a 4-phenyl substituent and a 1-oxo group, establishing a pre-functionalized scaffold that maps directly onto the pharmacophoric requirements of several therapeutically relevant target classes, including kinase inhibitors and tryptophan hydroxylase (TPH1) inhibitors.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
CAS No. 1260900-20-6
Cat. No. B3227358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate
CAS1260900-20-6
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3
InChIInChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)
InChIKeyGDHZDHBRAYWWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 1-Oxo-4-Phenyl-2,7-Diazaspiro[4.5]Decane-7-Carboxylate (CAS 1260900-20-6): A Regiospecific Spirocyclic Building Block for Kinase and TPH1 Inhibitor Synthesis


Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1260900-20-6, MF: C₁₉H₂₆N₂O₃, MW: 330.42 g/mol) is a Boc-protected spirocyclic lactam that serves as a pivotal synthetic intermediate in medicinal chemistry. The compound features a rigid 2,7-diazaspiro[4.5]decane core with a 4-phenyl substituent and a 1-oxo group, establishing a pre-functionalized scaffold that maps directly onto the pharmacophoric requirements of several therapeutically relevant target classes, including kinase inhibitors and tryptophan hydroxylase (TPH1) inhibitors [1][2]. It is commercially available at purities ranging from 95% to 98% from multiple reputable vendors, with ISO-certified quality systems ensuring batch-to-batch consistency for pharmaceutical R&D applications .

Substitution Pitfalls: Why Standard 2,7-Diazaspiro[4.5]Decane Intermediates Cannot Replace CAS 1260900-20-6 in Target-Focused Synthesis


Generic 2,7-diazaspiro[4.5]decane building blocks lack the three essential features that define the utility of CAS 1260900-20-6: (i) the 4-phenyl substituent that provides critical lipophilic and π-stacking interactions required for ATP-binding site engagement [1]; (ii) the 1-oxo lactam moiety that serves as a hydrogen-bond acceptor and metabolic stabilizer [2]; and (iii) the Boc protecting group precisely positioned at the 7-position nitrogen to enable orthogonal deprotection and subsequent diversification . Substituting a 2,8-regioisomer or an unsubstituted 2,7-diazaspiro[4.5]decane intermediate would necessitate additional synthetic steps and risk producing an inactive stereochemical or regioisomeric configuration incompatible with the intended target binding pocket [1].

Quantitative Differentiation Evidence for CAS 1260900-20-6 Versus Closest Analogs and In-Class Candidates


Regioisomeric Identity: 2,7- vs. 2,8-Diazaspiro[4.5]Decane Core Dictates Target Selectivity Profiles in Kinase Inhibition

The 2,7-diazaspiro[4.5]decane regioisomer in CAS 1260900-20-6 provides a distinct spatial presentation of the two nitrogen atoms compared to the more commonly explored 2,8-regioisomer. In a crystallographically validated study of diazaspirocyclic kinase inhibitors, the 2,7-substitution pattern oriented the basic piperidine nitrogen approximately 1.5 Å closer to the conserved acidic side-chain residue (Glu/Asp) in the ATP-binding pocket, whereas the 2,8-isomer placed this nitrogen vector away from the catalytic lysine, resulting in a >10-fold loss in binding affinity across multiple kinases tested [1]. The 4-phenyl group in CAS 1260900-20-6 additionally mimics the hydrophobic gatekeeper residue interaction observed in potent CDK8/19 inhibitors derived from the 2,8-series, where the phenyl occupies a lipophilic pocket adjacent to the hinge region [2].

Kinase inhibitor scaffold Regioisomer selectivity ATP-binding site probe

Pre-Installed 4-Phenyl Substituent: Eliminates 3–5 Synthetic Steps vs. Unsubstituted 2,7-Diazaspiro[4.5]Decane Building Blocks

CAS 1260900-20-6 incorporates the 4-phenyl group directly on the spirocyclic core, a feature absent in the baseline building block tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4). Introduction of a phenyl substituent at the 4-position of a saturated spirocyclic lactam typically requires multi-step sequences involving α-alkylation of the lactam enolate, which, due to steric constraints imposed by the spiro junction, proceeds with yields of only 25–40% per step [1]. Patent literature describing the synthesis of TPH1 inhibitors from 2,7-diazaspiro[4.5]decane intermediates confirms that the 4-phenyl group is a critical pharmacophoric element; compounds lacking this substituent show complete loss of TPH1 inhibitory activity at concentrations up to 10 µM [2].

Synthetic efficiency Building block comparison Drug discovery workflow

Boc Protection at N7 Enables Orthogonal Deprotection: Critical for Late-Stage Diversification in Parallel Synthesis

The tert-butyloxycarbonyl (Boc) group at the N7 position of CAS 1260900-20-6 is orthogonal to the N2 lactam nitrogen. This is in contrast to the commonly used 2-Boc-2,8-diazaspiro[4.5]decane building blocks where the protecting group resides on the pyrrolidine nitrogen, forcing early-stage deprotection and limiting synthetic flexibility. In the TPH1 inhibitor patent WO2018087602A1, the Boc-protected 2,7-diazaspiro[4.5]decane intermediate enables a convergent synthetic strategy: the N7-Boc group is removed under mild acidic conditions (TFA/DCM, 0 °C to rt, 1–2 h, quantitative deprotection) after the N2 position has been elaborated, permitting sequential functionalization without protecting group crossover [1]. By comparison, benzyl-protected analogs (e.g., benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate) require hydrogenolysis conditions incompatible with many heterocyclic functional groups commonly used in kinase inhibitor synthesis [2].

Orthogonal protection Parallel synthesis Medicinal chemistry workflow

1-Oxo Group as a Metabolic Soft Spot Reducer: Comparison with Unoxidized Spirocyclic Cores

The 1-oxo (lactam carbonyl) in CAS 1260900-20-6 converts the spirocyclic pyrrolidine into a γ-lactam. In a comparative study of diazaspiro cores as piperazine bioisosteres in the olaparib framework, incorporation of a lactam carbonyl reduced oxidative N-dealkylation rates in human liver microsomes by approximately 3-fold compared to the corresponding unoxidized spirocyclic amine, with intrinsic clearance (CLᵢₙₜ) values of 12 µL/min/mg protein for the lactam vs. 35 µL/min/mg for the tertiary amine [1]. Although CAS 1260900-20-6 is used as a synthetic building block rather than a final drug candidate, the pre-installed lactam eliminates the need for late-stage oxidation, which often proceeds with poor regioselectivity and yields below 50% [2].

Metabolic stability Lactam pharmacokinetics In vitro microsome stability

High-Value Application Scenarios for CAS 1260900-20-6 in Drug Discovery and Chemical Biology


Synthesis of TPH1 Inhibitors for Peripheral Serotonin Modulation

CAS 1260900-20-6 serves as the direct precursor to the spirocyclic core found in tryptophan hydroxylase 1 (TPH1) inhibitors, as documented in WO2018087602A1 [1]. Following Boc deprotection, the liberated N7 amine is elaborated with pyrimidine-based hinge-binding motifs to generate compounds with TPH1 IC₅₀ values in the 7–33 nM range . The 4-phenyl substituent pre-installed on the scaffold is essential for occupying the hydrophobic pocket adjacent to the catalytic iron center of TPH1, and its absence results in >100-fold loss in potency [1]. This application is particularly relevant for groups developing therapies for carcinoid syndrome and pulmonary arterial hypertension.

Kinase Inhibitor Scaffold Diversification via ATP-Binding Site Mimicry

The 2,7-diazaspiro[4.5]decane core with the 4-phenyl and 1-oxo substituents has been validated as an ATP-mimetic scaffold in protein kinase inhibitor design [1]. The rigid spirocyclic framework pre-organizes the N2 and N7 nitrogen atoms for interactions with the hinge region and catalytic lysine, respectively, while the phenyl group occupies the hydrophobic gatekeeper pocket [1]. This scaffold has yielded inhibitors of RIPK1 (IC₅₀ = 92 nM) and IRE1α (kinase IC₅₀ = 20 nM, RNase IC₅₀ = 200 nM) [2]. CAS 1260900-20-6 provides the ideal starting point for constructing focused kinase inhibitor libraries through sequential N7 deprotection and N2/N7 functionalization.

Parallel Library Synthesis for Hit-to-Lead Optimization Campaigns

The orthogonal Boc protection at N7 enables a two-step diversification sequence that is fully compatible with automated parallel synthesis platforms [1]. In the first step, the N2 lactam nitrogen is alkylated or acylated; in the second step, TFA-mediated Boc removal liberates N7 for amide bond formation, sulfonylation, or reductive amination. This sequence has been demonstrated on 50–100 mg scale with >85% overall yields, enabling the production of 48–96 member libraries within 3–5 working days [1]. The pre-installed 4-phenyl and 1-oxo groups ensure that every library member retains the core pharmacophoric elements, maximizing the probability of identifying active analogs.

Piperazine Bioisostere Replacement in CNS and Oncology Programs

The diazaspiro[4.5]decane scaffold functions as a conformationally constrained piperazine bioisostere, offering improved selectivity profiles as demonstrated in PARP inhibitor studies where replacement of piperazine with diazaspiro[4.5]decane improved selectivity by 12-fold while maintaining enzymatic potency [1]. CAS 1260900-20-6 provides a more advanced starting point than simple diazaspiro[4.5]decane due to its pre-functionalized 4-phenyl and 1-oxo groups, which can be leveraged to enhance target binding affinity and metabolic stability simultaneously . This is directly applicable to CNS drug discovery programs where piperazine-containing leads suffer from hERG liability and high metabolic clearance.

Quote Request

Request a Quote for Tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.